3-(2-Propen-1-ylamino)-butanoic acid

Polymer chemistry Functional monomers Amino acid polymers

3-(2-Propen-1-ylamino)-butanoic acid (CAS 116679-59-5; IUPAC: 3-[(prop-2-en-1-yl)amino]butanoic acid) is a synthetic N-allyl β-amino acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It is structurally derived from 3-aminobutanoic acid (β-aminobutyric acid, BABA) by N-allylation and is supplied as a research-chemical building block by several vendors at purities ≥95–98%.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B7848033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Propen-1-ylamino)-butanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)NCC=C
InChIInChI=1S/C7H13NO2/c1-3-4-8-6(2)5-7(9)10/h3,6,8H,1,4-5H2,2H3,(H,9,10)
InChIKeySBORBAOIFAUONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Propen-1-ylamino)-butanoic Acid: Chemical Identity, CAS Registry, and Baseline Procurement Data


3-(2-Propen-1-ylamino)-butanoic acid (CAS 116679-59-5; IUPAC: 3-[(prop-2-en-1-yl)amino]butanoic acid) is a synthetic N-allyl β-amino acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It is structurally derived from 3-aminobutanoic acid (β-aminobutyric acid, BABA) by N-allylation and is supplied as a research-chemical building block by several vendors at purities ≥95–98% . The compound belongs to the class of N-allylamino acids, a family investigated for plant-disease preventive activity and polymerizable monomer applications [1][2].

Why 3-(2-Propen-1-ylamino)-butanoic Acid Cannot Be Replaced by Generic β-Amino Acid Building Blocks


Simple β-amino acids such as 3-aminobutanoic acid (BABA) lack the terminal alkene functionality present in 3-(2-Propen-1-ylamino)-butanoic acid. This allyl group is not a passive structural decoration: it confers radical-polymerizability and enables thiol-ene click derivatization, which are absent in the unsubstituted parent [1]. In the context of plant-disease prevention, the N-allyl motif has been demonstrated across a 32-compound series to be a critical determinant of preventive activity against Fusarium spp., with N-allyl-glycine and N-allyl-sarcosine esters showing strong effects while non-allylated controls did not [2]. Procuring a generic β-amino acid in place of this compound would forfeit the allyl-specific reactivity and any biological activity that depends on it.

Quantitative Differentiation Evidence for 3-(2-Propen-1-ylamino)-butanoic Acid vs. Closest Analogs


Polymerizable Allyl Functionality vs. Non-Polymerizable Parent Scaffold 3-Aminobutanoic Acid (BABA)

3-(2-Propen-1-ylamino)-butanoic acid carries a terminal allyl (2-propen-1-yl) substituent on the β-amino nitrogen, making it a vinyl-functionalized amino acid. In contrast, 3-aminobutanoic acid (BABA, CAS 541-48-0) possesses only a primary amine and no polymerizable alkene. The patent JPH06336467A explicitly claims N-allylamino acids of this structural type as 'readily polymerizable monomers' for synthesizing, modifying, and denaturing polymeric materials [1]. BABA cannot be used for this purpose. No quantitative polymerization data (e.g., conversion rate, Mn) are publicly available for this specific compound.

Polymer chemistry Functional monomers Amino acid polymers

N-Allyl Substituent vs. N-Propargyl Analog: Differential Reactivity and Synthetic Versatility

The allyl group of 3-(2-Propen-1-ylamino)-butanoic acid enables thiol-ene radical addition, a well-established click-chemistry transformation. The propargyl analog 3-(2-Propyn-1-ylamino)-butanoic acid (CAS not located) would instead engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC). These two orthogonal reactivity modes mean the compounds are not interchangeable in synthetic sequences [1]. No direct experimental comparison between the two has been published.

Click chemistry Bioorthogonal chemistry Thiol-ene reaction

β-Amino Acid Backbone Length: Butanoic Acid vs. Propanoic Acid Homolog

3-(2-Propen-1-ylamino)-butanoic acid possesses a four-carbon butanoic acid backbone with the amino group at the β-position. Its closest lower homolog, 3-(allylamino)propanoic acid (N-allyl-β-alanine), has a three-carbon propanoic acid backbone. The additional methylene group in the butanoic derivative increases lipophilicity (calculated XLogP for the N-ethyl-N-allyl analog: −1.1 vs. a predicted lower value for the propanoic homolog) and alters the spacing between the carboxylic acid and the amine, which affects its fit in biological binding pockets [1]. The GABA transporter inhibitor literature demonstrates that 3-aminobutanoic acid derivatives and 3-aminopropanoic acid derivatives display distinct GAT subtype selectivity profiles [2], supporting the principle that one methylene difference produces pharmacologically meaningful divergence. No direct comparison between these two N-allyl homologs has been published.

β-Amino acids Homolog comparison GABA analog

N-Allylamino Acid Class Activity in Fusarium Disease Prevention (Class-Level Evidence)

Kirino et al. (1980) prepared and tested 32 N-allylamino acids for preventive activity against Fusarium yellows of Japanese radish (Fusarium oxysporum f. sp. raphani) [1]. Esters of N-allyl-glycine and N-allyl-sarcosine showed strong preventive effects via foliage treatment, while the preventive activity was dependent on application timing and was associated with enhanced peroxidase activity and total phenol accumulation in treated plants [1]. The specific compound 3-(2-Propen-1-ylamino)-butanoic acid was not individually reported with quantitative efficacy data in the abstracted record. However, it belongs to the same N-allylamino acid class. The parent scaffold 3-aminobutanoic acid (BABA) is independently established as a broad-spectrum plant-resistance inducer effective against Fusarium spp. at concentrations as low as 25 µg/mL (0.25 mM) in grapevine downy mildew models [2].

Plant defense priming Fusarium wilt N-allylamino acids

Supplier-Reported Purity: Batch-Level Quality Control Data Availability

3-(2-Propen-1-ylamino)-butanoic acid is commercially available at a standard purity of 98% (Bidepharm, product 1409822) with batch-specific QC data including NMR, HPLC, and GC . Fluorochem and Chemscene also list the compound at minimum 95% purity . The closely related analog 3-(allylamino)propanoic acid does not appear to be listed with comparable multi-technique QC from the same supplier tier. For procurement decisions where batch-to-batch reproducibility and identity confirmation are critical, the availability of NMR/HPLC/GC certificates provides a tangible quality-assurance advantage.

Chemical procurement Quality assurance Building block

Recommended Application Scenarios for 3-(2-Propen-1-ylamino)-butanoic Acid Based on Differential Evidence


Synthesis of Functional Poly(amino acid) Materials via Radical Polymerization

The terminal allyl group qualifies 3-(2-Propen-1-ylamino)-butanoic acid as a polymerizable β-amino acid monomer, as disclosed in JPH06336467A [1]. It can be incorporated into copolymers to introduce pendant carboxylic acid functionality for pH-responsive materials, metal-chelating resins, or biomedical hydrogels. Researchers should select this compound over non-allylated β-amino acids (e.g., BABA) specifically when vinyl polymerization is the intended incorporation strategy.

Thiol-Ene Bioconjugation and Surface Functionalization

The allyl handle enables efficient thiol-ene radical coupling with thiol-containing biomolecules (cysteine residues, thiol-modified oligonucleotides, or surface-bound thiols) under mild, metal-free conditions [2]. This is not achievable with 3-aminobutanoic acid (BABA) or N-alkyl-saturated analogs. The compound is therefore suited for constructing peptide-mimetic conjugates, affinity probes, or functionalized surfaces where the β-amino acid scaffold provides a protease-resistant backbone.

Agrochemical Lead Discovery: Synthesis of N-Allylamino Acid Ester Libraries for Plant Defense Priming

Building on Kirino et al. (1980), who demonstrated that esters of N-allyl-glycine and N-allyl-sarcosine exhibit strong preventive activity against Fusarium diseases [3], 3-(2-Propen-1-ylamino)-butanoic acid can serve as a scaffold for synthesizing novel ester derivatives. The butanoic acid backbone distinguishes it from the glycine/sarcosine series by offering a β-methyl branch, which may alter phloem mobility or metabolic stability in planta. Esterification of the carboxylic acid with various alcohols would allow systematic exploration of this chemical space.

β-Amino Acid Building Block for GABA-Transporter or Metabolite Analog Synthesis

3-Aminobutanoic acid derivatives have been explored as GABA uptake inhibitors, with certain N-substituted variants showing pIC₅₀ values in the micromolar range at GAT1 and GAT3 [4]. While the N-allyl derivative itself lacks published GAT inhibition data, the allyl group offers a synthetic entry point for further diversification (e.g., via cross-metathesis to install aromatic or heterocyclic motifs). This makes the compound a strategically useful intermediate for medicinal chemistry programs targeting GABAergic or glutamatergic pathways.

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